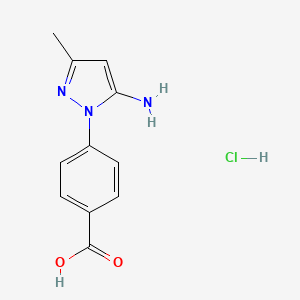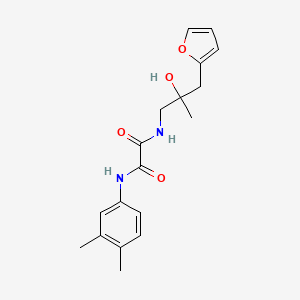
MEthyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Fluorogenic Reagent for Amine Detection
A fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, has been developed for the analysis of primary amines and aminated carbohydrates through HPLC, CE, and MALDI/MS. It successfully labels peptides at very low levels, displaying good stability and allowing for further manipulation and structural analysis due to its hydrophobic nature. This property enables reversed-phase HPLC analysis and aids in the structural verification of chiral peptide derivatives through characteristic elution intervals between diastereomeric peaks. The labeled peptides and neutral oligosaccharides are detectable through MALDI/MS in positive mode, highlighting its utility in peptide and carbohydrate analysis (P. Chen & M. Novotny, 1997).
Fluorogenic Labeling for Biological Thiols
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been investigated as a fluorogenic labeling agent for HPLC of biologically important thiols like glutathione and cysteine. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, which can be separated by reversed-phase HPLC and detected fluorimetrically. Its applications include the determination of L-cysteine and mesna in pharmaceutical formulations, demonstrating its potential in the analysis of biologically relevant thiols (R. Gatti et al., 1990).
Electrochemical Fluorination for Synthetic Applications
Electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium fluoride (TBAF), showcasing a method for the mono-fluorination of this compound. This process highlights the role of triflic acid to TBAF concentration ratio in fluorination efficiency and represents a novel application in the synthesis of fluorinated compounds, including radiofluorination for PET imaging applications. The methodology offers a new avenue for the synthesis of fluorinated molecules, with potential applications in pharmaceuticals and diagnostics (Mehrdad Balandeh et al., 2017).
Inhibition of Methanogenesis
Methyl fluoride (fluoromethane [CH₃F]) has been utilized as a selective inhibitor of CH₄ oxidation by aerobic methanotrophic bacteria in environmental studies. Its effects on anaerobic microorganisms, particularly inhibiting growth and CH₄ production in pure and mixed cultures of aceticlastic methanogens, underscore its utility in studying methane emission and microbial ecology. This research offers insights into the microbial processes affecting methane production and could inform strategies for methane management in natural and engineered environments (P. Janssen & P. Frenzel, 1997).
Eigenschaften
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-2-(4-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO4/c1-23-17(22)14(10-6-8-11(18)9-7-10)19-15(20)12-4-2-3-5-13(12)16(19)21/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTFAEHERIQIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![7-(2-pyridinyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2765320.png)

![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2765326.png)

![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
![1-(3-Chlorophenyl)-5-(2-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2765330.png)

![3-[(5-Chloropyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2765335.png)
![2-(4-fluorophenoxy)-4-methoxy-N-[({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)methyl]nicotinamide](/img/structure/B2765336.png)
![Diethyl 6-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2765339.png)